molecular formula C11H13ClN2O2 B5311898 1-(5-Chloro-2-methoxyphenyl)-3-cyclopropylurea

1-(5-Chloro-2-methoxyphenyl)-3-cyclopropylurea

Cat. No.: B5311898
M. Wt: 240.68 g/mol
InChI Key: RTETVLJYMZJQLV-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-cyclopropylurea is an organic compound belonging to the class of phenylureas This compound is characterized by the presence of a chloro and methoxy group on the phenyl ring and a cyclopropyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-cyclopropylurea typically involves the reaction of 5-chloro-2-methoxyaniline with cyclopropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Preparation of 5-chloro-2-methoxyaniline by the chlorination of 2-methoxyaniline.

    Step 2: Reaction of 5-chloro-2-methoxyaniline with cyclopropyl isocyanate in the presence of a suitable solvent and catalyst to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)-3-cyclopropylurea undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenylureas.

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)-3-cyclopropylurea has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-cyclopropylurea involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloro-2-methoxyphenyl)-3-{6-[2-(dimethylamino)-1-methylethoxy]pyrazin-2-yl}urea
  • 1-(5-Chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylic acid

Uniqueness

1-(5-Chloro-2-methoxyphenyl)-3-cyclopropylurea is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-cyclopropylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-16-10-5-2-7(12)6-9(10)14-11(15)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTETVLJYMZJQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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